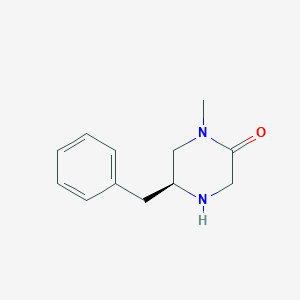

(S)-5-Benzyl-1-methylpiperazin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

(5S)-5-benzyl-1-methylpiperazin-2-one |

InChI |

InChI=1S/C12H16N2O/c1-14-9-11(13-8-12(14)15)7-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3/t11-/m0/s1 |

InChI Key |

AKDJPULYWQWHOS-NSHDSACASA-N |

Isomeric SMILES |

CN1C[C@@H](NCC1=O)CC2=CC=CC=C2 |

Canonical SMILES |

CN1CC(NCC1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Enantioselective Routes to S 5 Benzyl 1 Methylpiperazin 2 One

Historical Development of Piperazinone Synthesis Applicable to (S)-5-Benzyl-1-methylpiperazin-2-one

The synthesis of piperazine (B1678402) and its derivatives has been a subject of chemical research since the early 20th century. rsc.orgjocpr.com Early methods for constructing the piperazinone ring often involved the condensation of a 1,2-diamine with an α-halo-ester or a related two-carbon electrophile. For instance, a common historical approach involved reacting ethylenediamine (B42938) with bromo-phenyl-acetic acid ethyl ester to yield 3-phenyl-piperazin-2-one, which could then be reduced to the corresponding piperazine. jocpr.com

These initial syntheses, however, generally produced racemic mixtures, as stereochemical control was not a primary focus. The piperazine ring was recognized as a "privileged structure," a molecular framework capable of binding to a range of biological targets, which spurred the development of more sophisticated synthetic methods. jocpr.com As the importance of stereochemistry in pharmacology became evident, the focus shifted towards enantioselective syntheses. This led to the development of methods that either started from the "chiral pool"—readily available enantiopure starting materials like amino acids—or employed chiral auxiliaries and asymmetric catalysts to induce stereoselectivity. rsc.orgrsc.org Modern approaches now prioritize the direct and efficient construction of enantiomerically pure piperazinones. rsc.org

Total Synthesis Strategies for this compound

While a specific total synthesis for this compound is not extensively documented in peer-reviewed literature, a logical and efficient synthetic strategy can be devised based on well-established chemical transformations. The most practical approach involves the preparation of a key chiral diamine precursor, followed by a cyclization step to form the piperazinone ring.

The critical precursor for the synthesis of this compound is an appropriately protected (S)-1-benzyl-N¹-methylethane-1,2-diamine. The stereochemistry of the final product is directly derived from this chiral precursor.

A robust method for preparing this diamine begins with the naturally occurring amino acid, (S)-phenylalanine. nih.govresearchgate.net The synthesis can be outlined in the following steps:

Protection of the Amine: The amino group of (S)-phenylalanine is first protected, for example, as a tert-butoxycarbonyl (Boc) derivative, to prevent side reactions in subsequent steps.

Reduction of the Carboxylic Acid: The carboxylic acid moiety of N-Boc-(S)-phenylalanine is reduced to a primary alcohol. This is commonly achieved using a reducing agent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or by conversion to a mixed anhydride (B1165640) followed by reduction with sodium borohydride (B1222165) (NaBH₄). This yields N-Boc-(S)-phenylalaninol.

Conversion to a Diamine Precursor: The resulting alcohol is converted into a primary amine. This can be done via a two-step process involving activation of the alcohol (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an azide (B81097) source (like sodium azide) and subsequent reduction of the azide to an amine (e.g., by catalytic hydrogenation). This produces N¹-Boc-(S)-1-benzylethane-1,2-diamine.

N-Methylation: The final step in precursor synthesis is the introduction of the methyl group onto the terminal nitrogen. This can be achieved through reductive amination using formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or through direct methylation with a methylating agent on the deprotected secondary amine after cyclization. More advanced and catalytic methods using methanol (B129727) or CO₂ as a C1 source with ruthenium or other transition metal catalysts have also been developed for N-methylation of amines. acs.orgnih.govnih.gov

| Step | Reaction | Typical Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Boc Protection | (Boc)₂O, NaOH, Dioxane/H₂O, rt | N-Boc-(S)-phenylalanine |

| 2 | Carboxylic Acid Reduction | i) Ethyl chloroformate, N-methylmorpholine, THF, -15°C; ii) NaBH₄, H₂O | N-Boc-(S)-phenylalaninol |

| 3 | Azide Formation & Reduction | i) TsCl, Pyridine; ii) NaN₃, DMF; iii) H₂, Pd/C, MeOH | N¹-Boc-(S)-1-benzylethane-1,2-diamine |

| 4 | N-Methylation | HCHO, NaBH(OAc)₃, CH₂Cl₂, rt | N¹-Boc-N²-methyl-(S)-1-benzylethane-1,2-diamine |

With the chiral diamine precursor in hand, the piperazinone ring is typically formed by reaction with a two-carbon acylating agent. A highly effective and common method is the intramolecular cyclization following N-acylation with an α-haloacetyl halide. rsc.orgresearchgate.net

The process involves two key steps:

N-Acylation: The Boc-protected diamine precursor is first deprotected under acidic conditions (e.g., using trifluoroacetic acid, TFA) to free the primary amine. The resulting diamine is then reacted with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) at low temperature. This selectively acylates the more reactive primary amine to form an N-(chloroacetyl) intermediate.

Intramolecular Cyclization: The N-(chloroacetyl) intermediate is then treated with a base, such as potassium carbonate or sodium hydride, in a suitable solvent like DMF or THF. The base promotes an intramolecular nucleophilic substitution, where the secondary amine displaces the chloride to form the six-membered piperazinone ring, yielding this compound. researchgate.netresearchgate.net This type of intramolecular reaction is generally efficient. researchgate.net

Alternative cyclization strategies include the Dieckmann cyclization of appropriately substituted dipeptide-like precursors or multicomponent reactions using isocyanides and aziridine (B145994) aldehydes. nih.govthieme-connect.com

| Step | Reaction | Typical Reagents and Conditions | Yield |

|---|---|---|---|

| 1 | N-Chloroacetylation | Chloroacetyl chloride, Et₃N, CH₂Cl₂, 0°C to rt | High |

| 2 | Intramolecular Cyclization | NaH, THF, 0°C to reflux | Good |

Maintaining stereochemical integrity is paramount in this synthesis. The stereocenter is established early from (S)-phenylalanine and must be preserved throughout the synthetic sequence. The key steps where racemization could occur are during the activation of the carboxylic acid and the base-mediated cyclization. Using mild reaction conditions, low temperatures, and appropriate reagents helps to minimize this risk.

The enantiomeric purity of the final product, this compound, must be rigorously assessed. The primary technique for this is chiral High-Performance Liquid Chromatography (HPLC) . nih.govskpharmteco.comchromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. chromatographyonline.comsigmaaldrich.com By comparing the peak areas of the (S) and potential (R) enantiomers, the enantiomeric excess (ee) can be accurately determined. Other techniques include gas chromatography on a chiral column or NMR spectroscopy using chiral shift reagents. skpharmteco.com

Convergent and Divergent Synthetic Pathways for this compound

Synthetic strategies can be broadly classified as linear, convergent, or divergent. Both convergent and divergent approaches offer advantages for producing this compound and its analogs.

Divergent Synthesis: A divergent strategy begins with a common intermediate that can be elaborated into a library of related compounds. researchgate.netwikipedia.org In this context, one could synthesize (S)-5-benzylpiperazin-2-one as a key intermediate. This common core could then be subjected to various N-alkylation reactions. Reaction with a methylating agent would produce the target molecule, this compound. Alternatively, reacting the intermediate with other alkyl halides or aldehydes (via reductive amination) would provide rapid access to a diverse library of N¹-substituted analogs for structure-activity relationship (SAR) studies. wikipedia.org

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry aims to make the synthesis more sustainable, safer, and more efficient. peptide.com Several aspects of the proposed synthesis can be optimized from a green chemistry perspective.

Atom Economy: The cyclization step should be designed for maximum atom economy. Intramolecular cyclizations are generally efficient in this regard. The use of catalytic methods, rather than stoichiometric reagents, is preferred.

Safer Solvents and Reagents: Traditional solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are effective but have significant health and environmental concerns. rsc.org Research has identified greener alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), propylene (B89431) carbonate, or γ-valerolactone for various organic transformations, including peptide synthesis, which shares similarities with piperazinone synthesis. peptide.comrsc.org Using catalytic hydrogenation with H₂ gas for reductions is greener than using metal hydrides, which require stoichiometric use and aqueous workups.

Energy Efficiency: Exploring alternative energy sources can reduce reaction times and energy consumption. Microwave-assisted synthesis and continuous flow chemistry are modern techniques that often lead to faster reactions and better control over reaction parameters, which can improve yields and purity. unibo.itnih.gov

Renewable Feedstocks: The proposed synthesis already utilizes (S)-phenylalanine, which is derived from natural sources, aligning with the principle of using renewable feedstocks. researchgate.net

| Principle | Conventional Method | Greener Alternative |

|---|---|---|

| Solvent Choice | Dichloromethane (DCM), Dimethylformamide (DMF) | 2-MeTHF, Propylene Carbonate, Ethyl Acetate rsc.orgunibo.it |

| Reduction Step | Stoichiometric hydrides (e.g., LiAlH₄) | Catalytic Hydrogenation (H₂, Pd/C) |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation, Continuous Flow reactors nih.gov |

| N-Methylation | Methyl iodide (toxic) | Methanol or Formaldehyde with a reusable catalyst (e.g., Ru/C) acs.orgnih.gov |

Comparative Analysis of Synthetic Efficiency and Yields for this compound Production

To overcome the limitations of the initial route, a more advanced, "second-generation" synthesis was developed, focusing on a highly efficient catalytic asymmetric approach. This improved route introduces the critical amine-bearing benzylic stereocenter via a palladium-catalyzed asymmetric hydrogenation of a cyclic sulfimidate precursor. acs.org This key step, utilizing a chiral phosphine (B1218219) ligand, demonstrates superior stereocontrol compared to the first-generation method. acs.org The subsequent elaboration of the resulting cyclic sulfamate (B1201201) product into the final piperazinone is designed for robustness and efficiency. acs.org

Alternative enantioselective strategies for constructing the chiral piperazin-2-one (B30754) core have also been explored, showcasing the diversity of modern synthetic chemistry. One such method involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. rsc.orgdicp.ac.cn This approach provides facile access to a variety of chiral disubstituted piperazin-2-ones with reported yields as high as 95% and excellent enantioselectivities, sometimes reaching up to 90% e.e. for related substrates. rsc.orgdicp.ac.cn While not specifically detailed for this compound, this methodology represents a powerful and efficient alternative for constructing the core heterocyclic motif.

Furthermore, one-pot methodologies have been developed to enhance step economy and reduce waste. A sequential one-pot reaction involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been successfully applied to the synthesis of 3-aryl piperazin-2-ones. acs.org This strategy, catalyzed by a single chiral organocatalyst for two of the steps, can produce the desired heterocycles in good to high yields (up to 90%) and with outstanding enantioselectivity (up to 99% e.e.). acs.org

The following table provides a comparative summary of the key performance indicators for different synthetic approaches to chiral piperazin-2-ones, highlighting the evolution toward more efficient and selective processes.

Interactive Data Table: Comparative Analysis of Synthetic Routes to Chiral Piperazin-2-ones

| Synthetic Strategy | Key Transformation | Reported Enantiomeric Excess (e.e.) | Reported Yield | Key Advantages | Key Disadvantages | Reference |

| First-Generation Route | Asymmetric Hydrogenation | 60-70% | Moderate (compromised by resolution) | Established initial route | Low initial e.e.; requires downstream chiral resolution; lower overall efficiency. | acs.org |

| Second-Generation Route | Pd-catalyzed Asymmetric Hydrogenation of a Cyclic Sulfimidate | High (not explicitly quantified but avoids resolution) | High | High stereocontrol; avoids separate resolution step; improved process robustness and efficiency. | Requires synthesis of specialized sulfimidate substrate. | acs.org |

| Hydrogenation of Pyrazin-2-ols | Pd-catalyzed Asymmetric Hydrogenation | Up to 90% | Up to 95% | High yields and enantioselectivity; good substrate scope for analogous compounds. | Applicability to the specific target compound this compound is inferred. | rsc.orgdicp.ac.cn |

| One-Pot Domino Sequence | Organocatalytic Epoxidation/DROC | Up to 99% | 38-90% | Excellent step economy; high enantioselectivity; uses readily available starting materials. | Yield can be variable depending on the substrate. | acs.org |

| Biocatalytic Approach | Transaminase-mediated Cyclization | Up to >99% | High | Extremely high enantioselectivity; environmentally friendly ("green") conditions; high potential for scalability. | Requires specific enzyme development and optimization for the target substrate. | researchgate.net |

Advanced Structural Elucidation and Conformational Analysis of S 5 Benzyl 1 Methylpiperazin 2 One

X-ray Crystallographic Analysis of (S)-5-Benzyl-1-methylpiperazin-2-one and its Salts

To date, the specific crystal structure of this compound has not been published. However, an analysis of related compounds, such as 5-methyl-5-benzylhydantoin, allows for a predictive discussion of the key crystallographic features that would be anticipated upon successful single-crystal X-ray diffraction analysis. mdpi.com

Unit Cell Parameters and Space Group Determination

For a chiral, non-racemic compound like this compound, crystallization is expected to occur in a chiral space group. The molecule's lack of inversion centers or mirror planes precludes it from crystallizing in a centrosymmetric space group. Common chiral space groups include P2₁2₁2₁ (orthorhombic) and P2₁ (monoclinic). The specific unit cell parameters (a, b, c, α, β, γ) would be determined from the diffraction pattern of a suitable single crystal.

Table 1: Predicted Crystallographic Data for this compound (Note: The following data are hypothetical and based on typical values for similar organic molecules.)

| Crystal system | Orthorhombic (predicted) |

| Space group | P2₁2₁2₁ (predicted) |

| a (Å) | 8 - 12 (estimated) |

| b (Å) | 10 - 15 (estimated) |

| c (Å) | 15 - 25 (estimated) |

| α (°) | 90 (fixed) |

| β (°) | 90 (fixed) |

| γ (°) | 90 (fixed) |

| Volume (ų) | 1200 - 4500 (estimated) |

| Z (molecules/unit cell) | 4 or 8 (predicted) |

Bond Lengths, Bond Angles, and Torsion Angles

The molecular geometry of this compound would be defined by its bond lengths, bond angles, and torsion angles. The piperazin-2-one (B30754) ring is expected to adopt a distorted chair or boat conformation to minimize steric strain. The amide bond within the ring (N1-C2=O) will exhibit partial double bond character, leading to a planar arrangement of the atoms involved (C6-N1-C2-O-N4). The benzyl (B1604629) group at the C5 chiral center will likely adopt a pseudo-equatorial position to reduce steric hindrance with the piperazinone ring.

Table 2: Representative Bond Lengths and Angles Based on Analogous Structures (Note: These values are estimations based on known data for similar functional groups and heterocyclic systems.)

| Bond/Angle | Type | Expected Value |

| C=O | Carbonyl | ~1.23 Å |

| C-N (amide) | Amide | ~1.34 Å |

| C-N (amine) | Amine | ~1.47 Å |

| C-C (benzyl) | sp³-sp² | ~1.51 Å |

| N-C-C (ring) | Angle | 109-112° |

| C-N-C (ring) | Angle | 110-115° |

| C-C-C (benzyl) | Angle | ~120° (aromatic) |

The key torsion angles would define the conformation of the piperazinone ring and the orientation of the benzyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies on this compound

NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution. For this compound, a combination of 1D and 2D NMR techniques would provide a complete picture of its molecular framework.

Advanced 1D and 2D NMR Techniques for Structural Confirmation

The ¹H NMR spectrum would provide initial information on the number and connectivity of protons. The aromatic protons of the benzyl group would appear in the range of δ 7.2-7.4 ppm. The benzylic protons (CH₂) and the methine proton at the chiral center (C5-H) would likely resonate in the δ 2.5-3.5 ppm region. The protons of the piperazinone ring would exhibit complex splitting patterns due to geminal and vicinal coupling. The N-methyl group would present as a singlet around δ 2.3-2.5 ppm.

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon (C2) would be the most downfield signal, typically above δ 165 ppm. The aromatic carbons would appear between δ 125-140 ppm, while the aliphatic carbons of the piperazinone ring and the N-methyl group would be found in the upfield region (δ 30-60 ppm).

2D NMR experiments are essential for unambiguous assignment:

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, connecting adjacent protons within the piperazinone ring and the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity across the entire molecule, including linking the benzyl group to the piperazinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Would provide information about through-space proximity of protons, which is key for determining the stereochemistry and conformational preferences.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃ (Note: These are estimated values based on analogous compounds like 1-benzyl-2-methylpiperazine (B1279397) and 1-methylpiperazine.) nih.govnih.gov

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-CH₃ | ~2.4 (s) | ~45 |

| C3-H₂ | 2.8 - 3.2 (m) | ~50 |

| C5-H | ~3.1 (m) | ~58 |

| C6-H₂ | 3.0 - 3.4 (m) | ~55 |

| Benzyl CH₂ | ~2.8 and ~3.5 (ABq) | ~40 |

| Aromatic CHs (ortho, meta) | ~7.3 (m) | ~129, ~128 |

| Aromatic CH (para) | ~7.2 (m) | ~126 |

| Aromatic C (ipso) | - | ~138 |

| C2 (C=O) | - | ~170 |

Conformational Preferences in Solution via NMR

The piperazine (B1678402) ring can exist in various conformations, primarily chair and boat forms. Due to the presence of the sp²-hybridized carbon at the C2 position, the ring is likely to adopt a distorted chair or a twist-boat conformation. Variable-temperature NMR studies could reveal the energy barriers associated with ring inversion.

Furthermore, rotation around the C-N amide bond is restricted, which can lead to the presence of rotamers in solution, observable as separate sets of signals in the NMR spectrum at low temperatures. A conformational study on 2-substituted piperazines indicated a preference for an axial conformation of the substituent. nih.gov For this compound, the large benzyl group would likely favor a pseudo-equatorial orientation to minimize 1,3-diaxial interactions. NOESY/ROESY experiments would be instrumental in confirming these spatial arrangements by observing correlations between the benzyl protons and the protons on the piperazinone ring.

Computational Chemistry and Molecular Modeling of S 5 Benzyl 1 Methylpiperazin 2 One

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method in computational chemistry, providing a good balance between accuracy and computational cost. For (S)-5-Benzyl-1-methylpiperazin-2-one, DFT calculations can elucidate its preferred three-dimensional structure and the distribution of its electrons, which are fundamental to its chemical reactivity.

Optimization of Molecular Conformations

The first step in a DFT study is typically the optimization of the molecule's geometry to find its most stable conformation, i.e., the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which contains a piperazinone ring and a rotatable benzyl (B1604629) group, multiple low-energy conformations, or conformers, may exist.

The piperazin-2-one (B30754) ring can adopt different conformations, such as chair, boat, or twist-boat forms. The orientation of the benzyl and methyl groups relative to the ring also contributes to the conformational diversity. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to calculate the energies of these different conformers. The results of such calculations would likely indicate that a chair-like conformation for the piperazinone ring is the most stable, with the bulky benzyl group occupying an equatorial position to minimize steric hindrance. The relative energies of different conformers are crucial for understanding the molecule's dynamic behavior.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Ring Conformation | Benzyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial | 0.00 |

| 2 | Chair | Axial | 3.5 |

| 3 | Twist-Boat | - | 5.2 |

| 4 | Boat | - | 7.8 |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this exact molecule are not publicly available. The relative energies are typical for substituted cyclohexane-like rings.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, which are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.netmdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. mdpi.com Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the nitrogen atoms and the phenyl ring. The LUMO is likely to be distributed over the carbonyl group and the phenyl ring. DFT calculations can provide precise visualizations and energy values for these orbitals.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative values based on similar organic molecules and are intended for illustrative purposes.

Electrostatic Potential Maps

An electrostatic potential (ESP) map is a visualization tool that illustrates the charge distribution within a molecule. inonu.edu.trresearchgate.net It is generated by calculating the electrostatic potential on the molecule's electron density surface. wikipedia.org Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. inonu.edu.tr

For this compound, the ESP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for protonation or interaction with electrophiles. The nitrogen atoms would also exhibit negative potential. The hydrogen atoms, particularly the one on the secondary amine (if not methylated), and the hydrogens on the phenyl ring would show positive potential. The ESP map provides a valuable guide to the molecule's intermolecular interactions. rsc.org

Molecular Dynamics Simulations of this compound in Various Environments

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.

Conformational Ensemble and Flexibility Analysis

A single, static structure is often insufficient to describe a flexible molecule like this compound. MD simulations can explore the molecule's conformational space and generate a representative ensemble of structures that the molecule adopts at a given temperature. By analyzing the simulation trajectory, one can identify the most populated conformational states and the transitions between them.

The flexibility of different parts of the molecule can be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom from its average position. For this compound, the piperazinone ring is expected to be relatively rigid, while the benzyl group, connected by a single bond, would exhibit greater flexibility. This flexibility can be crucial for the molecule's ability to bind to a biological target.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these solvent effects by explicitly including solvent molecules (such as water) in the simulation box. The interactions between the solute and solvent molecules can stabilize certain conformations over others.

For instance, in a polar solvent like water, conformations that expose polar groups (like the carbonyl and amine groups) to the solvent and bury nonpolar groups (like the phenyl ring) might be favored. MD simulations can reveal the specific hydrogen bonding patterns between the molecule and water molecules, providing a detailed picture of solvation. The influence of the solvent on the rate of chemical reactions involving piperazine (B1678402) and benzyl bromide has been noted in related systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses (Non-Clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. While specific QSAR models for this compound are not extensively documented in public literature, the principles of QSAR can be applied to generate mechanistic hypotheses based on the activities of structurally related compounds, such as benzylpiperazine derivatives.

The core of a QSAR study involves the calculation of molecular descriptors, which are numerical representations of a molecule's properties. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors. By systematically modifying the structure of a lead compound and observing the change in a measured activity (e.g., receptor binding affinity, enzyme inhibition), a mathematical model can be developed.

For instance, in studies of benzylpiperazine derivatives, modifications to the benzyl ring or the piperazine core can significantly impact biological activity. nih.gov A hypothetical QSAR model for a series of analogs of this compound could reveal key structural features essential for a particular non-clinical endpoint. For example, substituting the benzyl group with different aromatic or aliphatic moieties would alter steric bulk and hydrophobicity.

Mechanistic Hypotheses from Hypothetical QSAR:

Hydrophobic Interactions: The benzyl group suggests a potential for hydrophobic interactions with a biological target. A QSAR model might indicate that increasing the hydrophobicity of this group (e.g., by adding alkyl substituents to the phenyl ring) correlates positively with activity, suggesting a deep hydrophobic binding pocket.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the phenyl ring could modulate the electronic nature of the molecule. A QSAR study could demonstrate that electron density in the aromatic ring is critical for a specific interaction, such as a π-π stacking interaction with an aromatic amino acid residue in a receptor.

Steric Hindrance: The model could reveal that bulky substituents at certain positions on the piperazine or benzyl moiety lead to a decrease in activity, indicating steric hindrance and defining the spatial constraints of a potential binding site.

A representative data table for a hypothetical QSAR study is presented below, illustrating the correlation between molecular descriptors and a hypothetical biological activity.

| Compound | Substituent (R) on Benzyl Ring | LogP (Hydrophobicity) | Molecular Weight (Sterics) | Electronic Parameter (Hammett Constant) | Hypothetical Activity (IC50, nM) |

| This compound | H | 2.1 | 216.29 | 0.00 | 150 |

| Analog 1 | 4-Cl | 2.8 | 250.73 | 0.23 | 85 |

| Analog 2 | 4-OCH3 | 2.0 | 246.31 | -0.27 | 200 |

| Analog 3 | 4-NO2 | 2.0 | 261.28 | 0.78 | 60 |

This hypothetical data suggests that electron-withdrawing groups and increased hydrophobicity at the 4-position of the benzyl ring may enhance activity.

Docking Studies of this compound with Hypothetical Biological Targets (Non-Clinical Focus)

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor. While specific docking studies for this compound are not prevalent, we can hypothesize potential non-clinical targets based on the activities of similar piperazine-containing molecules and perform illustrative docking studies.

Piperazine and benzylpiperazine scaffolds are known to interact with a variety of receptors and enzymes. For instance, various derivatives have been investigated for their affinity towards sigma receptors (σ1R), which are involved in a range of cellular functions. nih.gov Other studies have explored piperazine derivatives as inhibitors of enzymes like acetylcholinesterase or their potential in targeting protein-protein interactions. researchgate.net

A hypothetical docking study of this compound into the active site of the σ1 receptor could reveal plausible binding modes. The process would involve:

Obtaining the 3D crystal structure of the target protein.

Defining the binding site or pocket.

Generating a 3D conformation of this compound.

Using a docking algorithm to place the ligand into the binding site in multiple possible orientations and conformations.

Scoring the poses based on a scoring function that estimates the binding affinity.

Hypothetical Docking Results with σ1 Receptor:

Binding Pose: The benzyl group of the compound would likely orient towards a hydrophobic pocket within the receptor, formed by amino acid residues such as tryptophan, tyrosine, or phenylalanine, engaging in hydrophobic and π-π stacking interactions.

Hydrogen Bonding: The carbonyl oxygen of the piperazinone ring and the non-methylated nitrogen could act as hydrogen bond acceptors and donors, respectively, forming interactions with polar residues or backbone atoms in the binding site.

Chiral Recognition: The (S)-chirality at the C5 position would dictate a specific orientation within the binding pocket, potentially leading to different interactions compared to the (R)-enantiomer.

Below is a table summarizing hypothetical interaction data from a docking simulation with a non-clinical target.

| Interaction Type | Ligand Atom/Group | Receptor Residue (Hypothetical) | Distance (Å) |

| Hydrogen Bond | Carbonyl Oxygen | Tyr103 (OH) | 2.9 |

| Hydrogen Bond | Amine (NH) | Glu172 (Backbone C=O) | 3.1 |

| π-π Stacking | Phenyl Ring | Trp89 | 4.5 |

| Hydrophobic | Benzyl CH2 | Val162, Ile124 | 3.8 - 4.2 |

Such studies, even when focused on hypothetical targets, are invaluable for prioritizing compounds for synthesis and biological screening, and for generating new ideas for drug design. mdpi.com

Prediction of Spectroscopic Properties through Computational Methods

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. researchgate.netuctm.edu These methods can calculate with reasonable accuracy the vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.govnih.gov

The process involves optimizing the molecular geometry of this compound at a chosen level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). ahievran.edu.tr Following geometry optimization, the same theoretical level can be used to compute the spectroscopic properties.

Predicted Spectroscopic Data:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to specific bond stretches, bends, and torsions. For this compound, key predicted vibrations would include the C=O stretch of the amide, C-N stretches of the piperazine ring, C-H stretches of the aromatic and aliphatic portions, and aromatic C=C stretching. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. um.edu.myeurjchem.com These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, transitions would likely involve π → π* transitions within the benzene (B151609) ring.

The following table provides a hypothetical summary of predicted spectroscopic data for this compound based on DFT calculations.

| Spectroscopic Technique | Parameter | Predicted Value | Assignment |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1680 | C=O stretch (amide) |

| ~3030 | Aromatic C-H stretch | ||

| ~2950 | Aliphatic C-H stretch | ||

| ~1150 | C-N stretch | ||

| ¹H NMR | Chemical Shift (ppm) | 7.2 - 7.4 | Phenyl protons |

| ~4.0 | CH proton at C5 | ||

| 2.8 - 3.5 | CH₂ protons of piperazine | ||

| ~2.9 | Benzyl CH₂ protons | ||

| ~2.4 | N-CH₃ protons | ||

| ¹³C NMR | Chemical Shift (ppm) | ~165 | C=O (amide) |

| ~138 | Quaternary phenyl carbon | ||

| 126 - 130 | Phenyl carbons (CH) | ||

| ~58 | C5 of piperazine | ||

| ~40-55 | Other piperazine carbons | ||

| ~38 | Benzyl CH₂ | ||

| ~35 | N-CH₃ | ||

| UV-Vis Spectroscopy | λ_max (nm) | ~260 | π → π* transition (benzene ring) |

These computational predictions provide a valuable reference for the structural elucidation and characterization of this compound and its derivatives. nih.govyu.edu.jo

Chemical Reactivity and Derivatization of S 5 Benzyl 1 Methylpiperazin 2 One

Reactions at the Piperazinone Nitrogen Atoms

The piperazinone core of (S)-5-Benzyl-1-methylpiperazin-2-one contains two nitrogen atoms with distinct reactivity profiles. The N1-nitrogen is a tertiary amine, substituted with a methyl group, rendering it less reactive in many standard transformations. In contrast, the N4-nitrogen is part of an amide linkage (a lactam) and possesses a lone pair of electrons, making it a potential site for various chemical modifications, including alkylation and acylation.

Alkylation and Acylation Reactions

The secondary amide nitrogen (N4) in piperazin-2-one (B30754) derivatives can undergo N-alkylation, although this often requires strong bases and reactive alkylating agents due to the reduced nucleophilicity of the amide nitrogen. In the case of this compound, the N1-nitrogen is already methylated, directing any further alkylation or acylation to the N4-position, provided suitable reaction conditions are employed.

Acylation at the N4-position can be achieved using acyl chlorides or acid anhydrides, typically in the presence of a base to facilitate the reaction. For instance, the acylation of related piperazine (B1678402) systems, such as 1-(4-methoxybenzyl)piperazine, with various acyl chlorides in the presence of triethylamine (B128534) in a solvent like tetrahydrofuran (B95107) (THF) proceeds to yield the corresponding amides. A similar strategy could be envisioned for the N4-acylation of this compound, leading to the formation of N-acyl derivatives.

Formation of Amides and Ureas

The secondary amine functionality, if present after potential de-methylation at N1 or by utilizing a precursor without the N1-methyl group, can readily participate in amide and urea (B33335) bond formation. The synthesis of amide derivatives often involves the reaction of the piperazine nitrogen with a carboxylic acid activated with a coupling agent, or with an acyl chloride.

The formation of urea derivatives is a common derivatization strategy for piperazine-containing compounds. This is typically achieved by reacting the secondary amine with an isocyanate. For example, the reaction of N-(4-fluorobenzyl)-1-methylpiperidine-4-amine with isocyanic acid leads to the corresponding urea. Analogously, if the N4-position of this compound were available for reaction, it could be converted to a urea derivative. The synthesis of benzylpiperazine ureas has been explored for their potential antitubercular activity, highlighting the pharmacological importance of this class of compounds.

Reactions at the Carbonyl Group of this compound

The carbonyl group at the 2-position of the piperazinone ring is a key functional group that can undergo a variety of chemical transformations, including reduction and nucleophilic addition reactions.

Reduction Reactions

The lactam carbonyl group in piperazin-2-ones can be reduced to the corresponding amine, thereby converting the piperazin-2-one to a piperazine. This reduction is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The complete reduction of the carbonyl group would transform this compound into (S)-5-Benzyl-1-methylpiperazine. This transformation is a common strategy in the synthesis of substituted piperazines, which are prevalent in many biologically active molecules.

Nucleophilic Additions

The carbonyl carbon of the lactam is electrophilic and can be attacked by strong nucleophiles, such as Grignard reagents or organolithium compounds. These reactions, if successful, would lead to the formation of a tertiary alcohol after protonation. However, such reactions on lactams can be complex and may lead to ring-opening or other side reactions, depending on the stability of the tetrahedral intermediate and the reaction conditions. The specific outcomes of nucleophilic additions to this compound would require experimental investigation.

Functionalization of the Benzyl (B1604629) Moiety

The benzyl group attached to the stereocenter at the 5-position of the piperazinone ring offers another avenue for derivatization. The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents.

Standard electrophilic aromatic substitution reactions such as nitration (using a mixture of nitric and sulfuric acids) or halogenation (using a halogen in the presence of a Lewis acid) could introduce functional groups onto the phenyl ring. The position of substitution (ortho, meta, or para) would be directed by the activating or deactivating nature of the existing alkyl substituent and steric hindrance.

Furthermore, the benzylic position itself can be a site for functionalization, for instance, through radical reactions. However, the most common and versatile approach to modifying the benzyl group is often achieved by starting with a pre-functionalized benzyl halide in the initial synthesis of the piperazinone ring.

Below is a table summarizing potential derivatization reactions for this compound based on the reactivity of related compounds.

| Reaction Type | Target Site | Potential Reagents and Conditions | Potential Product |

| N-Acylation | Piperazinone Nitrogen (N4) | Acyl chloride, Triethylamine, THF | N-Acyl-(S)-5-benzyl-1-methylpiperazin-2-one |

| Urea Formation | Piperazinone Nitrogen (N4) | Isocyanate, suitable solvent | N-Carbamoyl-(S)-5-benzyl-1-methylpiperazin-2-one |

| Carbonyl Reduction | Carbonyl Group (C2) | Lithium aluminum hydride (LiAlH₄), THF | (S)-5-Benzyl-1-methylpiperazine |

| Aromatic Nitration | Benzyl Moiety (Phenyl ring) | HNO₃, H₂SO₄ | (S)-5-(Nitrobenzyl)-1-methylpiperazin-2-one |

| Aromatic Halogenation | Benzyl Moiety (Phenyl ring) | Br₂, FeBr₃ | (S)-5-(Bromobenzyl)-1-methylpiperazin-2-one |

Aromatic Substitution Reactions

The benzyl group of this compound contains an aromatic phenyl ring that is susceptible to electrophilic aromatic substitution (EAS). The alkyl substituent (the piperazinone-containing methylene (B1212753) group) attached to the ring acts as an activating group and is an ortho, para-director. This directing effect means that incoming electrophiles will preferentially add to the positions ortho and para to the benzylic carbon. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions that can be performed on the benzyl moiety include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring, primarily at the ortho and para positions.

Halogenation: The introduction of a halogen (e.g., Br or Cl) can be achieved using a Lewis acid catalyst like FeBr₃ or AlCl₃ with the corresponding halogen. masterorganicchemistry.com This results in ortho- and para-halogenated derivatives.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively. For instance, reacting the compound with an acyl chloride in the presence of a Lewis acid would yield the corresponding ortho- and para-acylated products. masterorganicchemistry.com

While the phenyl ring is activated, the presence of two nitrogen atoms in the piperazinone ring could potentially lead to side reactions, such as coordination with the Lewis acid catalyst, which may require careful optimization of reaction conditions.

Conversely, nucleophilic aromatic substitution (NAS) on the benzyl ring is generally not feasible unless the ring is first substituted with one or more strong electron-withdrawing groups, such as nitro groups. youtube.commasterorganicchemistry.comyoutube.com If, for example, a nitro group were introduced at the para position via EAS, that position would become activated for subsequent substitution by strong nucleophiles.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Products |

| Nitration | HNO₃, H₂SO₄ | (S)-5-(4-Nitrobenzyl)-1-methylpiperazin-2-one and (S)-5-(2-Nitrobenzyl)-1-methylpiperazin-2-one |

| Bromination | Br₂, FeBr₃ | (S)-5-(4-Bromobenzyl)-1-methylpiperazin-2-one and (S)-5-(2-Bromobenzyl)-1-methylpiperazin-2-one |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (S)-5-(4-Acetylbenzyl)-1-methylpiperazin-2-one and (S)-5-(2-Acetylbenzyl)-1-methylpiperazin-2-one |

Note: The table presents predicted outcomes based on general principles of electrophilic aromatic substitution.

Oxidation and Reduction of the Benzyl Group

The benzylic position (the CH₂ group attached to the phenyl ring) is activated and can undergo specific oxidation and reduction reactions.

Oxidation: The benzylic methylene group is susceptible to oxidation to a carbonyl group. mdpi.com This transformation is a fundamental reaction in organic synthesis for converting readily available alkylarenes into valuable ketones. mdpi.commasterorganicchemistry.com Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, can achieve this. masterorganicchemistry.comlibretexts.org The reaction proceeds via a radical mechanism, facilitated by the stability of the intermediate benzyl radical. masterorganicchemistry.com Applying such conditions to this compound would be expected to yield (S)-5-benzoyl-1-methylpiperazin-2-one. Care must be taken, as harsh conditions could potentially lead to the degradation of the piperazinone ring. libretexts.org Milder and more selective reagents, such as copper or iron catalysts with molecular oxygen, have also been developed for the oxidation of benzylic methylenes on various heterocyclic compounds. longdom.org

Reduction: Reduction of the benzyl group can target either the aromatic ring or a functional group on the ring. If the benzyl group has been oxidized to a benzoyl group as described above, the resulting ketone can be reduced back to a methylene group via methods like the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction. More commonly, the aryl ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org

Reduction of the aromatic ring itself (hydrogenation) typically requires more forceful conditions, such as high-pressure hydrogen gas with a metal catalyst (e.g., Rhodium on carbon). This would result in the formation of (S)-5-(cyclohexylmethyl)-1-methylpiperazin-2-one.

Table 2: Potential Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Expected Product |

| Benzylic Oxidation | KMnO₄, H₃O⁺, heat | (S)-5-Benzoyl-1-methylpiperazin-2-one |

| Ketone Reduction | NaBH₄ | (S)-5-(Hydroxy(phenyl)methyl)-1-methylpiperazin-2-one |

| Aromatic Ring Hydrogenation | H₂ (high pressure), Rh/C | (S)-5-(Cyclohexylmethyl)-1-methylpiperazin-2-one |

Note: This table outlines potential transformations based on established reactivity of the benzylic functional group.

Stereoselective Transformations Involving this compound

The inherent chirality of this compound, stemming from the stereocenter at the C5 position, makes it a valuable building block for stereoselective synthesis. The existing stereocenter can influence the stereochemical outcome of reactions at other positions on the piperazinone ring, a process known as diastereoselective synthesis.

For example, deprotonation of the N-H group (if the nitrogen at position 4 were not methylated) followed by alkylation often proceeds with high diastereoselectivity, where the bulky benzyl group at C5 directs the incoming electrophile to the opposite face of the molecule. clockss.org In the case of this compound, the most likely position for stereoselective functionalization would be the α-carbon to the carbonyl group (C3) or the nitrogen at position 1 (if it were not already methylated). Research on related chiral piperazinones has shown that alkylation can be achieved with high selectivity. clockss.org

In one study on a related system, the stereoselective alkylation of a chiral piperazinone derived from (S)-phenylalanine was achieved using strong bases like KHMDS followed by an alkyl halide, resulting in the formation of a single diastereomer. clockss.org This demonstrates the powerful directing effect of the benzyl-substituted stereocenter in controlling the formation of new stereocenters. Such strategies are crucial for building complex, stereochemically defined molecules, which is of high importance in medicinal chemistry and materials science. dicp.ac.cnnih.gov

Spectroscopic Tracking of Reaction Progress and Product Characterization

The progress of chemical transformations involving this compound and the characterization of the resulting products are routinely accomplished using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools. nih.gov For the starting material, characteristic signals would include those for the methyl group protons, the non-equivalent protons of the piperazinone ring, the benzylic protons (a pair of doublets due to diastereotopicity), and the aromatic protons. clockss.orgnih.gov During a reaction, such as the benzylic oxidation mentioned in section 5.3.2, the disappearance of the benzylic proton signals and the appearance of new signals corresponding to the product would be monitored. Two-dimensional NMR techniques like HSQC and NOESY can be used to confirm the structure and stereochemistry of complex derivatives. bas.bg

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. nih.gov The starting material would show a strong absorption band for the amide carbonyl (C=O) group (typically around 1650 cm⁻¹), as well as C-H stretching frequencies for the aromatic and aliphatic portions. Formation of a ketone via benzylic oxidation would introduce a new carbonyl stretch, while reduction to an alcohol would result in the appearance of a broad O-H stretch. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the products and to gain structural information from fragmentation patterns. bas.bg High-resolution mass spectrometry (HRMS) can confirm the elemental composition of a newly synthesized compound with high accuracy. acs.org For this compound, the predicted exact mass for the [M+H]⁺ ion is 205.13355. uni.lu

Table 3: Key Spectroscopic Data for Characterizing Transformations

| Technique | Starting Material Feature | Change upon Benzylic Oxidation | Change upon Aromatic Nitration |

| ¹H NMR | Benzylic CH₂ signals (~3.0-3.5 ppm) | Disappearance of benzylic CH₂ signals | Shift and change in multiplicity of aromatic signals |

| ¹³C NMR | Benzylic CH₂ carbon signal (~40 ppm) | Appearance of ketone C=O signal (~200 ppm) | Appearance of C-NO₂ signal and shifts in aromatic signals |

| IR | Amide C=O stretch (~1650 cm⁻¹) | Appearance of a second C=O stretch (ketone, ~1680 cm⁻¹) | Appearance of N-O stretching bands (~1530 and 1350 cm⁻¹) |

| MS (m/z) | [M+H]⁺ ≈ 205.13 | [M+H]⁺ ≈ 219.11 | [M+H]⁺ ≈ 250.12 |

Note: The spectroscopic values are approximate and serve to illustrate the changes expected upon chemical transformation.

By employing these analytical methods, chemists can effectively monitor the reactivity of this compound and fully characterize the novel derivatives synthesized from this versatile chiral platform.

Mechanistic Investigations of this compound Interactions with Biological Systems (Pre-Clinical, Non-Human, Mechanistic Focus)

Currently, there is a significant lack of publicly available scientific literature detailing the mechanistic interactions of this compound with biological systems. Despite searches of extensive scientific databases and literature, no specific preclinical, non-human, or mechanistic studies focused on this particular chemical entity could be identified.

Therefore, it is not possible to provide an article with the detailed sections and subsections as requested in the outline, which includes:

Mechanistic Investigations of S 5 Benzyl 1 Methylpiperazin 2 One Interactions with Biological Systems Pre Clinical, Non Human, Mechanistic Focus

Allosteric Modulation Mechanisms by (S)-5-Benzyl-1-methylpiperazin-2-one

While research exists on structurally related compounds, such as other benzylpiperazine and piperazin-2-one (B30754) derivatives, these findings are not directly applicable to this compound. The specific stereochemistry and substitution pattern of this compound would be expected to result in a unique pharmacological profile.

The creation of scientifically accurate data tables for receptor binding affinities or enzyme inhibition constants is contingent on the existence of primary research data, which is currently unavailable for this compound.

Table of Compound Names Mentioned

Protein-Ligand Interaction Studies through Biophysical Techniques (e.g., SPR, ITC)

The interaction of piperazine (B1678402) derivatives with their protein targets is a key determinant of their biological effects. Biophysical techniques are employed to quantitatively characterize these binding events, providing data on affinity, stoichiometry, and thermodynamics. While specific data for this compound is not extensively available in public literature, studies on structurally similar benzylpiperazine and piperazin-2-one derivatives offer significant insights into the potential interactions.

Detailed research into a series of benzylpiperazine derivatives has identified the sigma-1 receptor (σ1R), a unique chaperone protein, as a significant biological target. nih.govacs.org Radioligand binding assays, a common biophysical technique, have been used to determine the binding affinities (Ki) of these compounds. For instance, a series of newly synthesized benzylpiperazinyl derivatives demonstrated high affinity for the σ1R, with Ki values in the low nanomolar range. nih.gov For example, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) showed a Ki of 1.6 nM for the σ1R. nih.gov

These studies reveal that the nature of the interaction is often complex, involving hydrogen bonds and hydrophobic interactions. mdpi.comresearchgate.net The piperazin-2-one core itself contains NH, OH, and C=O fragments that offer multiple possibilities for hydrogen bonding with biological targets. mdpi.com The benzyl (B1604629) group, a common feature in this class of compounds, contributes significantly to binding, likely through hydrophobic interactions within the target's binding pocket. nih.gov Techniques like quantitative cross-linking mass spectrometry (XL-MS) can further elucidate how ligand binding affects protein stability and conformation by measuring changes in protein unfolding across a denaturant gradient. nih.gov

Table 1: Binding Affinities of Representative Benzylpiperazine Derivatives for Sigma Receptors

Data sourced from a study on benzylpiperazine derivatives, demonstrating typical affinity values and selectivity for sigma receptors. nih.govacs.org

Cellular Target Engagement and Pathway Modulation (Non-Phenotypic, Mechanistic)

Cellular target engagement assays are designed to confirm that a compound enters a cell and binds to its intended intracellular target. youtube.comyoutube.com These assays measure a direct biophysical consequence of the drug-target interaction within the native cellular environment, providing crucial information on cell permeability and target occupancy. youtube.combiorxiv.org Techniques often rely on measuring the stabilization of the target protein upon ligand binding. youtube.com

For piperazine derivatives, mechanistic studies have shown engagement with specific cellular pathways. For example, certain piperazine compounds demonstrate a strong affinity for the 5-hydroxytryptamine (serotonin) 1A receptor (5-HT1A R). tandfonline.com Engagement with this receptor has been shown to modulate downstream signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF) and Protein Kinase A (PKA) pathway in the hippocampus. tandfonline.com Studies using western blot and immunohistochemistry revealed that active compounds could reverse the reduced expression of 5-HT1A R, BDNF, and PKA in specific models. tandfonline.com

In the context of benzylpiperazines that bind to the σ1R, target engagement leads to the modulation of nociceptive signaling pathways. nih.govacs.org As chaperone proteins, sigma receptors interact with and modify the function of various other proteins, including ion channels and NMDA receptors. nih.gov Antagonism of the σ1R by a benzylpiperazine ligand can block these interactions, leading to decreased NMDA receptor signaling, which is associated with a reduction in the hypersensitivity linked to pathological pain. nih.gov This modulation is a direct, mechanistic consequence of the compound engaging its target within the cell.

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Activity (Non-Clinical)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For piperazine and piperazinone derivatives, SAR studies have guided the optimization of compounds for improved potency and selectivity. researchgate.net

The general structure of this compound contains several key regions amenable to modification: the benzyl group, the piperazinone core, and the N-methyl substituent.

The Benzyl Moiety: The presence and substitution pattern of the benzyl group are often critical for activity. In studies of related compounds, the aromatic ring is considered essential for a broad spectrum of activities. nih.gov For example, in a series of σ1R ligands, replacing the benzyl group with other moieties or altering its substituents significantly impacted binding affinity and selectivity. nih.govacs.org The substitution of a 4-cyanobenzyl group for a 4-chlorobenzyl group has been explored to potentially improve cytotoxic activity in some piperazinone derivatives. nih.gov

The Piperazine/Piperazinone Core: This heterocyclic ring is a key pharmacophore. Its nitrogen atoms are crucial for interaction with biological targets. researchgate.net Comparisons between piperidine (B6355638) and piperazine cores in similar scaffolds have shown that the additional nitrogen atom in the piperazine ring can lead to a different binding mode at the target receptor. researchgate.net

Substituents on the Piperazine Nitrogen: Modification at the N1 position (the position of the methyl group in the title compound) is a common strategy. In a series of acetylcholinesterase inhibitors with a related 1-benzylpiperidine (B1218667) structure, the N-benzyl group was a key component of the pharmacophore. nih.gov In other series, large or bulky groups at this position are explored to fine-tune selectivity and physical properties.

Table 2: Illustrative SAR Findings for Benzylpiperazine Derivatives

This table summarizes general SAR principles derived from studies on related benzylpiperazine and piperazinone structures.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one |

| Haloperidol |

Analytical Methodologies for S 5 Benzyl 1 Methylpiperazin 2 One in Research Settings

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are the cornerstone for assessing the chemical and enantiomeric purity of (S)-5-Benzyl-1-methylpiperazin-2-one. These techniques separate the compound from impurities and its corresponding (R)-enantiomer based on differential interactions with a stationary phase.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most definitive method for determining the enantiomeric excess (e.e.) of this compound. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the two enantiomers, leading to different retention times and thus their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including nitrogen-containing heterocycles. sigmaaldrich.comvulcanchem.com Columns like those with immobilized amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) are often the first choice for method development. vulcanchem.comnih.gov For the closely related analog, (R)-1-Benzyl-5-methylpiperazin-2-one, chiral HPLC has been successfully used to confirm an enantiomeric excess of greater than or equal to 98%.

The separation is typically achieved under normal-phase, reversed-phase, or polar-organic modes. The choice of mobile phase, which consists of a mixture of solvents like hexane/isopropanol or acetonitrile/water, is critical for achieving optimal resolution between the enantiomers. nih.govnih.gov Additives such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) are often included in small quantities to improve peak shape and resolution, especially for basic compounds like piperazinones. The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Excess Determination

| Parameter | Value/Condition |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel), 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane : Isopropanol (80:20, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Injection Volume | 10 µL |

| Expected Retention Time (S)-enantiomer | ~ 8.5 min |

| Expected Retention Time (R)-enantiomer | ~ 10.2 min |

This table presents typical, illustrative parameters based on the analysis of similar chiral piperazinone compounds and is intended as a representative example.

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) coupled with a chiral stationary phase is another powerful technique for the enantioselective analysis of volatile and thermally stable compounds. For a compound like this compound, GC analysis would likely require a high-temperature capillary column coated with a derivatized cyclodextrin, such as a permethylated beta-cyclodextrin. These CSPs create a chiral environment within the column, allowing for the differential partitioning of the enantiomers as they travel through, resulting in their separation.

The method involves injecting a solution of the compound into a heated port where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the chiral column. The column temperature is carefully controlled, often using a programmed ramp, to ensure efficient separation. A flame ionization detector (FID) or a mass spectrometer (MS) is typically used for detection. GC-MS is particularly advantageous as it provides mass information, which aids in the structural confirmation of the analyte and any impurities.

Table 2: Representative Chiral GC Parameters for Enantiomeric Analysis

| Parameter | Value/Condition |

| Column | CycloSil-B (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temp. | 250 °C |

| Oven Program | Start at 150 °C, hold for 1 min, ramp to 240 °C at 5 °C/min, hold for 10 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp. | 280 °C |

| Injection Mode | Split (e.g., 50:1) |

This table provides representative GC conditions based on methods for similar chiral nitrogen heterocycles and serves as an illustrative guide.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for qualitative monitoring of reaction progress and preliminary purity assessment. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), which is a mixture of organic solvents. Compounds separate based on their polarity; less polar compounds travel further up the plate.

Because this compound contains a benzyl (B1604629) group, it is a UV-active compound. Visualization is therefore straightforward using a UV lamp (at 254 nm), where the compound will appear as a dark spot on a fluorescent background. For more sensitive detection or for compounds that are not UV-active, various chemical stains can be used. Stains like potassium permanganate (B83412) (which reacts with oxidizable groups) or iodine vapor (which complexes with many organic compounds) are common general-purpose visualization agents.

Spectrophotometric Quantification Methods

Spectrophotometric methods are employed for the quantitative determination of the compound in solution by measuring its absorbance of light.

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a simple and reliable method for quantifying the concentration of this compound in solution, provided it is the only absorbing species at the chosen wavelength. The presence of the benzyl group gives the molecule a distinct UV chromophore. Aromatic compounds typically exhibit strong absorption in the UV region. For instance, benzyl and phenyl derivatives of piperazine (B1678402) show characteristic UV-Vis spectra.

To determine the concentration, a UV-Vis spectrum of a solution of the pure compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) is recorded to identify the wavelength of maximum absorbance (λmax). The λmax for compounds with a benzyl group is often found in the 250-270 nm range. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 3: Typical Data for UV-Vis Spectrophotometric Quantification

| Parameter | Value/Condition |

| Solvent | Ethanol |

| Wavelength of Max. Absorbance (λmax) | Approximately 257 nm (illustrative) |

| Typical Concentration Range | 1 - 20 µg/mL |

| Path Length | 1 cm (standard quartz cuvette) |

| Expected Molar Absorptivity (ε) | Varies, to be determined experimentally |

This table contains illustrative data based on the spectral properties of benzyl-containing heterocycles.

Fluorometric Methods (if applicable derivatives)

Standard this compound is not expected to be strongly fluorescent. However, fluorometric methods could be applicable if the compound is derivatized with a fluorescent tag. This approach is generally reserved for situations requiring very high sensitivity, such as in bioanalytical assays.

For this method to be employed, the piperazine nitrogen could potentially be reacted with a fluorogenic reagent, such as dansyl chloride or a fluorescamine-based reagent, to yield a highly fluorescent derivative. The intensity of the fluorescence emitted by the derivatized product would then be proportional to the initial concentration of the compound. The development of such a method would require significant research to optimize the derivatization reaction and the fluorescence measurement conditions, including excitation and emission wavelengths. As this is not a direct method of analysis for the parent compound, it is considered a specialized application.

Capillary Electrophoresis for Analytical Characterization

Capillary electrophoresis (CE) is a powerful technique for the separation and analysis of chiral compounds, making it a suitable hypothetical method for the characterization of this compound. The separation in CE is based on the differential migration of analytes in an electric field. For chiral separations, a chiral selector is typically added to the background electrolyte.

In the context of piperazine derivatives, cyclodextrins are commonly employed as chiral selectors. nih.govspringernature.comchromatographytoday.com These cyclic oligosaccharides form transient diastereomeric complexes with the enantiomers of the analyte, leading to different electrophoretic mobilities and enabling their separation. The efficiency of this separation is influenced by several factors, including the type and concentration of the chiral selector, the pH and composition of the buffer, the applied voltage, and the capillary temperature. nih.gov

For a compound like this compound, a method development strategy would involve screening various cyclodextrins (e.g., β-cyclodextrin, sulfated-β-cyclodextrin) at different concentrations in a phosphate (B84403) or borate (B1201080) buffer. nih.govastm.org The pH of the buffer would be optimized to ensure the compound is charged, which is necessary for electrophoretic migration. Detection would typically be performed using a diode array detector (DAD) to obtain UV-spectral data, which aids in peak identification and purity assessment. astm.org

Table 1: Hypothetical Capillary Electrophoresis Parameters for Chiral Separation of Piperazine Derivatives

| Parameter | Condition | Rationale |

| Capillary | Fused-silica, 50 µm i.d., effective length 40 cm | Standard for high-efficiency separations. |

| Background Electrolyte | 100 mM Phosphate buffer | Provides buffering capacity and ionic strength. |

| pH | 2.5 - 6.0 | To optimize the charge of the basic nitrogen atoms in the piperazine ring. nih.govastm.org |

| Chiral Selector | 20 mM Hydroxypropyl-β-cyclodextrin or 34 mg/mL Sulfated β-cyclodextrin | Commonly used for chiral separation of piperazine-like compounds. nih.govastm.org |

| Voltage | 20-30 kV | To achieve efficient migration and reasonable analysis times. |

| Temperature | 25 °C | To ensure reproducible migration times. |

| Detection | UV at 210 nm | Wavelength for detecting the phenyl and amide chromophores. |

Development of High-Throughput Analytical Assays for Research Samples

In a research setting where large numbers of samples containing this compound might be generated (e.g., in screening libraries), high-throughput analytical assays would be essential. While specific assays for this compound are not documented, modern approaches often utilize mass spectrometry (MS) due to its speed, sensitivity, and specificity.

Acoustic ejection mass spectrometry (AEMS) is an ultra-high-throughput technique that can analyze samples in seconds without the need for chromatographic separation. nih.gov This would be a powerful tool for the rapid quality control of a library of compounds including this compound, assessing identity and purity. nih.gov An AEMS system coupled with a high-resolution mass spectrometer would provide accurate mass measurements, confirming the elemental composition of the target molecule. nih.govpreprints.org

For quantitative high-throughput analysis, techniques like RapidFire-MS/MS could be developed. This involves minimal sample preparation followed by rapid injection and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The development of such an assay would require the synthesis of a stable isotope-labeled internal standard of this compound to ensure accuracy and precision.

Table 2: Conceptual High-Throughput Assay for this compound

| Technique | Throughput | Application | Key Parameters |

| Acoustic Ejection Mass Spectrometry (AEMS) | ~1 sample/second | Qualitative QC of compound libraries | Accurate mass measurement, purity assessment. nih.gov |

| RapidFire-MS/MS | ~10-15 seconds/sample | Quantitative analysis in biological matrices | MRM transitions, internal standard, calibration curve. |

| HPLC with parallel chromatography | Minutes/sample | Purity analysis and impurity profiling | Multiple columns run in parallel to increase throughput. |

Validation of Analytical Methods for Specific Research Applications

Any analytical method developed for this compound would require thorough validation to ensure the reliability of the data for its intended research application. The validation parameters would be in accordance with guidelines from the International Council for Harmonisation (ICH).

For a hypothetical chiral CE method, validation would involve assessing the following:

Specificity: The ability to resolve the (S)-enantiomer from its (R)-enantiomer and any other potential impurities or related substances. This is demonstrated by the resolution factor between the enantiomeric peaks.

Linearity: The method's ability to elicit results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations (e.g., 5-150% of the target concentration) and assessed by the correlation coefficient (r²) of the calibration curve, which should be close to 1.0. nih.gov

Accuracy: The closeness of the test results to the true value. This is often determined by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix.

Precision: The degree of scatter between a series of measurements. This is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The results are expressed as the relative standard deviation (RSD). jocpr.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ). jocpr.com

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., buffer pH, voltage, temperature). jocpr.com

Table 3: Typical Validation Parameters for a Chiral Analytical Method

| Parameter | Acceptance Criteria (Example) |

| Specificity (Resolution) | > 1.5 |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| LOD (S/N) | 3:1 |

| LOQ (S/N) | 10:1 |

| Robustness | System suitability parameters met under varied conditions. |

Applications of S 5 Benzyl 1 Methylpiperazin 2 One in Advanced Chemical Synthesis

Utilization as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org An ideal chiral auxiliary should be readily available in enantiomerically pure form, easily attached to the substrate, effectively control the stereochemistry of the reaction, and be removable under mild conditions without racemization of the product, allowing for its recovery and reuse. numberanalytics.comsigmaaldrich.com The piperazine-2-one scaffold, with its inherent chirality and conformational rigidity, has been explored for its potential in this regard.

While the broader class of chiral piperazinones has been investigated in asymmetric synthesis, specific and detailed research on the application of (S)-5-Benzyl-1-methylpiperazin-2-one as a chiral auxiliary is not extensively documented in publicly available scientific literature. General principles of asymmetric synthesis using chiral auxiliaries, such as those derived from amino acids, suggest that the stereogenic center and the substituents on the piperazinone ring could influence the facial selectivity of reactions at a remote prochiral center. mdpi.com

Induction of Enantioselectivity in Remote Reactions

The fundamental principle behind the use of a chiral auxiliary is its ability to create a diastereomeric intermediate that exhibits a significant energy difference between the transition states leading to the two possible stereoisomeric products. This energy difference dictates the diastereoselectivity of the reaction. For This compound , the stereocenter at the C5 position, bearing a benzyl (B1604629) group, would be expected to exert stereocontrol.